

A Comparative Analysis of Cu-Ni Alloys and Titanium for Condenser Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Copper;nickel

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A definitive guide for researchers, scientists, and engineers on the material properties and performance of Copper-Nickel alloys versus Titanium in condenser systems. This document provides a comprehensive comparison of their physical, mechanical, corrosion, and biofouling resistance properties, supported by quantitative data and standardized experimental methodologies.

In the selection of materials for condenser tubing, a critical component in power generation, desalination, and chemical processing industries, the choice between Copper-Nickel (Cu-Ni) alloys and Titanium is paramount. This decision hinges on a nuanced understanding of their respective properties under specific operating conditions. This guide offers an objective comparison of two common Cu-Ni alloys, 90/10 (UNS C70600) and 70/30 (UNS C71500), against commercially pure Titanium Grade 2 (UNS R50400), focusing on the key performance indicators relevant to condenser applications.

Material Properties: A Quantitative Comparison

The selection of a condenser tube material is a balance of thermal efficiency, mechanical integrity, and long-term durability in the operating environment. The following tables summarize the key physical and mechanical properties of 90/10 Cu-Ni, 70/30 Cu-Ni, and Titanium Grade 2.

Table 1: Physical Properties

Property	90/10 Cu-Ni (UNS C70600)	70/30 Cu-Ni (UNS C71500)	Titanium Grade 2 (UNS R50400)
Density	8.94 g/cm ³ [1]	8.94 g/cm ³ [2]	4.51 g/cm ³ [3]
Melting Point	1100 - 1145 °C [1]	1171 - 1238 °C [2]	~1660 °C [4]
Thermal Conductivity	40 W/m·K [1]	29 W/m·K [2]	16.4 W/m·K [3] [5] [6]
Coefficient of Thermal Expansion	17.0 x 10 ⁻⁶ /°C (20-300°C)	16.2 x 10 ⁻⁶ /°C (20-300°C) [2]	8.6 x 10 ⁻⁶ /°C (0-100°C) [3]

Table 2: Mechanical Properties (Annealed Condition)

Property	90/10 Cu-Ni (UNS C70600)	70/30 Cu-Ni (UNS C71500)	Titanium Grade 2 (UNS R50400)
Tensile Strength, Ultimate	~310 MPa [7]	~360 MPa [7]	345 MPa (min) [3]
Yield Strength (0.2% Offset)	~100 MPa [7]	~130 MPa [7]	275 MPa (min) [3]
Modulus of Elasticity	135 GPa [1]	152 GPa [2]	105 GPa [3]
Elongation at Break	~30% [7]	~30% [7]	20% (min) [3]

Corrosion Resistance in Seawater

The primary challenge for condenser materials is the corrosive nature of seawater. Both Cu-Ni alloys and titanium exhibit excellent resistance, but their performance varies under different conditions.

Table 3: Corrosion Performance in Seawater

Property	90/10 Cu-Ni	70/30 Cu-Ni	Titanium Grade 2
General Corrosion Rate	0.0025 - 0.025 mm/yr[8]	0.0025 - 0.025 mm/yr[8]	< 0.001 mm/yr
Pitting Corrosion	High resistance.[8]	High resistance.[8]	Immune below 70°C.[9]
Crevice Corrosion	High resistance.[8]	High resistance.[8]	Can occur in tight crevices at temperatures above 75°C.[10]
Stress Corrosion Cracking	Resistant in seawater.[8][11]	Resistant in seawater.[8][12]	Immune in seawater.[13]
Maximum Flow Velocity	~3.5 m/s[8]	Up to 4.5 m/s[14]	Up to 36.6 m/s[15]

Cu-Ni alloys form a protective oxide film in seawater, which contributes to their low general corrosion rates.[8] The 70/30 alloy, with its higher nickel content, generally offers better resistance to high-velocity waters compared to the 90/10 alloy.[14] Titanium's corrosion resistance is attributed to a stable, adherent titanium dioxide (TiO₂) layer that forms spontaneously in the presence of oxygen.[15] This film gives it exceptional resistance to erosion corrosion even at very high flow rates.[13] However, titanium can be susceptible to crevice corrosion in seawater at elevated temperatures.[10]

Biofouling Resistance

Biofouling, the accumulation of marine organisms on surfaces, can significantly impede heat transfer in condensers.

- **Cu-Ni Alloys:** These alloys possess inherent biofouling resistance due to the release of copper ions, which are toxic to many marine organisms.[16] This property can reduce the need for chemical treatments to control fouling.
- **Titanium:** Titanium does not have natural antifouling properties and can be prone to biofouling.[4] However, its smooth and hard surface facilitates cleaning, and biofouling can

be managed through intermittent chlorination or mechanical cleaning methods.[\[13\]](#)

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure comparability and reliability.

Mechanical Properties Testing

The mechanical properties of Cu-Ni alloys and titanium are determined according to ASTM standards.

- **Tensile Testing:** Performed according to ASTM E8/E8M, this test determines the ultimate tensile strength, yield strength, and elongation of the material. A standard specimen is subjected to a controlled tensile force until it fractures.
- **Hardness Testing:** Hardness is typically measured using the Rockwell or Brinell hardness tests as specified in ASTM E18 and ASTM E10, respectively. These tests measure the material's resistance to localized plastic deformation.

Relevant ASTM standards for specific product forms include:

- ASTM B111: Standard Specification for Copper and Copper-Alloy Seamless Condenser Tubes and Ferrule Stock.[\[17\]](#)
- ASTM B348: Standard Specification for Titanium and Titanium Alloy Bars and Billets.[\[18\]](#)
- ASTM B369: Standard Specification for Copper-Nickel Alloy Castings.[\[19\]](#)[\[20\]](#)
- ASTM B367: Standard Specification for Titanium and Titanium Alloy Castings.[\[21\]](#)

Corrosion Testing

- **Weight Loss Corrosion Test (ASTM G1):** This is a common method to determine the general corrosion rate. Pre-weighed samples of the alloys are exposed to a specific corrosive environment (e.g., flowing natural seawater) for a predetermined period. After exposure, the samples are cleaned to remove corrosion products, and the weight loss is measured. The corrosion rate is then calculated in mm/year.

- **Electrochemical Testing (ASTM G5, G61):** Techniques such as potentiodynamic polarization are used to evaluate the pitting and crevice corrosion susceptibility of the materials. These tests measure the current response of the material to a controlled change in electrode potential in a specific electrolyte, providing insights into the formation and breakdown of the passive film.
- **Erosion Corrosion Testing:** A jet impingement apparatus or a rotating cage can be used to simulate the effect of high-velocity seawater on the material surface. The extent of material loss is evaluated by weight loss measurements and surface profilometry.

Biofouling Evaluation

- **Static Immersion Tests:** Panels of the materials are submerged in natural seawater at a specific location. The development of biofouling is periodically assessed by visual inspection and by measuring the biomass accumulated on the surface.
- **Flow-Through Systems:** To simulate condenser tube conditions, seawater is pumped through transparent tubes made of the test materials. The growth of biofouling and its effect on fluid dynamics and heat transfer can be monitored over time.

Material Selection Pathway

The choice between Cu-Ni alloys and titanium for condenser applications is a multi-faceted decision. The following diagram illustrates a logical workflow for material selection based on key performance criteria.

Decision workflow for condenser material selection.

Conclusion

Both Cu-Ni alloys and titanium offer excellent performance in condenser applications, with distinct advantages depending on the specific operational demands.

- Cu-Ni alloys, particularly the 90/10 grade, provide a cost-effective solution with good thermal conductivity and inherent biofouling resistance, making them suitable for a wide range of standard seawater cooling applications. The 70/30 alloy offers enhanced strength and erosion corrosion resistance for more demanding conditions.

- Titanium Grade 2 stands out for its exceptional corrosion and erosion resistance, especially at high flow velocities, and its high strength-to-weight ratio. While it has a lower thermal conductivity and is susceptible to biofouling, its long service life and low maintenance requirements can make it a more economical choice in the long term for aggressive environments.

The selection process should involve a thorough evaluation of the thermal-hydraulic conditions, water chemistry, biofouling potential, and economic considerations of the project. This guide provides the foundational data and experimental context to support an informed decision-making process for researchers, scientists, and engineers in the field.

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